Pomalidomide 4'-PEG4-amine is a synthetic compound that serves as a functionalized ligand for cereblon, a key protein involved in the ubiquitin-proteasome system. This compound is particularly significant in the context of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs). By incorporating a polyethylene glycol (PEG) linker, Pomalidomide 4'-PEG4-amine facilitates the conjugation to various target proteins, enhancing the specificity and efficacy of protein degradation processes.
Pomalidomide 4'-PEG4-amine is primarily sourced from chemical suppliers like Tocris Bioscience and other biochemical companies. It falls under the classification of small molecules and is recognized as a ligand for E3 ubiquitin ligases, specifically cereblon. The compound's structural formula is , with a CAS number of 2357105-92-9 .
The synthesis of Pomalidomide 4'-PEG4-amine typically involves multi-step organic reactions that incorporate the PEG linker into the Pomalidomide structure. The process can be summarized as follows:
This method allows for the efficient attachment of the PEG moiety while maintaining the bioactivity of the Pomalidomide core.
The molecular structure of Pomalidomide 4'-PEG4-amine features a central isoindole core characteristic of Pomalidomide, with a four-unit PEG chain linked to an amino group. The structural representation can be described as:
This structure allows for solubility enhancement and improved pharmacokinetic properties due to the hydrophilic nature of the PEG chain .
Pomalidomide 4'-PEG4-amine participates in various chemical reactions primarily aimed at conjugating it with target proteins or other biomolecules. Key reactions include:
These reactions leverage the unique functional groups within the compound to facilitate specific interactions with biological targets .
Pomalidomide 4'-PEG4-amine functions by binding to cereblon, an E3 ubiquitin ligase that plays a pivotal role in protein ubiquitination and subsequent degradation. Upon binding:
This mechanism underlies its application in PROTAC technology, where it enables selective degradation of disease-related proteins .
Pomalidomide 4'-PEG4-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various biological applications, particularly in drug development contexts .
Pomalidomide 4'-PEG4-amine is primarily utilized in research focused on targeted protein degradation via PROTACs. Its applications include:
The versatility of this compound positions it as a valuable tool in modern biochemical research and drug discovery initiatives .
E3 ubiquitin ligases serve as the pivotal recognition components of the ubiquitin-proteasome system, determining substrate specificity for ubiquitination and subsequent proteasomal degradation. In proteolysis-targeting chimera (PROTAC®) technology, bifunctional molecules hijack E3 ligases (e.g., cereblon or von Hippel-Lindau protein) to ubiquitinate non-native target proteins. This process involves ternary complex formation between the PROTAC®, the E3 ligase, and the protein of interest, enabling catalytic, substoichiometric degradation. The catalytic mechanism allows sustained target depletion at low concentrations, overcoming limitations of occupancy-driven inhibitors. Notably, PROTAC® efficacy depends critically on the efficient recruitment of E3 ligases, which exhibit tissue-specific expression and structural vulnerabilities exploitable for drug design [4].
Cereblon (CRBN) has emerged as a predominant E3 ligase recruited in targeted protein degradation, largely due to the clinical precedent set by immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These agents act as "molecular glues," reshaping the CRBN surface to enable neosubstrate recruitment (e.g., IKZF1/3 in multiple myeloma). Pomalidomide, a third-generation IMiD, offers enhanced potency and specificity over its predecessors, making it an ideal ligand for PROTAC® engineering. Its derivatization at the 4'-amino position enables linker attachment without compromising CRBN binding. This adaptability has positioned pomalidomide-based constructs—such as Pomalidomide 4'-PEG4-amine—as central tools in PROTAC® development, bridging degrader function with synthetic flexibility [1] [2] [4].
Bifunctional degraders represent a paradigm shift in therapeutic intervention, enabling targeting of "undruggable" proteins (e.g., transcription factors, scaffolding proteins). Unlike inhibitors, PROTAC®s catalyze target destruction, offering advantages like prolonged pharmacodynamics and potential efficacy against resistance mutations. Pomalidomide 4'-PEG4-amine exemplifies this progress as a modular building block that simplifies PROTAC® synthesis. Its terminal amine facilitates rapid conjugation to target-binding warheads via amide coupling or click chemistry, accelerating the exploration of structure-activity relationships. This versatility supports high-throughput generation of degraders for oncology, neuroscience, and inflammatory diseases, with over 20 PROTAC®s currently in clinical trials [1] [4] [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2